Buttpark 64\41-59

Description

Based on the Buttpark nomenclature observed in the evidence (e.g., ), these identifiers likely represent unique catalog codes for chemical products, often corresponding to structurally distinct compounds. For instance, similar Buttpark codes include:

- BUTTPARK 120\07-59: 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3), a halogenated aniline derivative .

- BUTTPARK 16\06-63: 2-(2-Methyl-thiazol-4-yl)-phenol (CAS 160241-65-6), a phenol-thiazole hybrid .

- BUTTPARK 1777-100: 4-tert-Butyl-2-iodo-aniline (CAS 128318-63-8), an iodinated aniline with a bulky substituent .

Given the absence of explicit data for "Buttpark 64\41-59," this article will adopt a hypothetical framework for comparison, focusing on structurally or functionally analogous compounds from the Buttpark series.

Properties

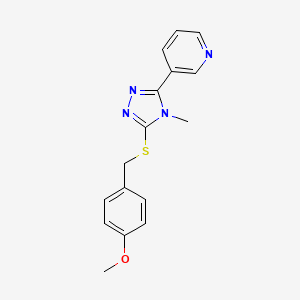

CAS No. |

585554-05-8 |

|---|---|

Molecular Formula |

C16H16N4OS |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C16H16N4OS/c1-20-15(13-4-3-9-17-10-13)18-19-16(20)22-11-12-5-7-14(21-2)8-6-12/h3-10H,11H2,1-2H3 |

InChI Key |

RBGHJKYYFGSSMC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CN=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Buttpark 64\41-59 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Buttpark 64\41-59 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Buttpark 64\41-59 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aniline Derivatives

Key Findings :

- Electron-Withdrawing vs.

- Iodine Position : The para-iodine in BUTTPARK 120\07-59 may favor regioselective transformations, while the ortho-iodine in BUTTPARK 1777-100 could influence steric interactions in coordination chemistry .

Functional Analogues: Heterocyclic Derivatives

Table 2: Comparison of Heterocyclic Buttpark Compounds

Key Findings :

- Bioactivity Potential: BUTTPARK 16\06-63’s thiazole-phenol structure is common in antimicrobial and anticancer agents, whereas BUTTPARK 82\12-56’s furan-nitrile motif is utilized in polymer chemistry .

- Reactivity: The nitrile group in BUTTPARK 82\12-56 offers versatility in nucleophilic additions, contrasting with the phenolic -OH in BUTTPARK 16\06-63, which is prone to electrophilic substitution .

Methodological Considerations

- Structural Similarity Analysis : Automated tools (e.g., chemical-structure linking algorithms) can identify analogs even when exact matches are absent, as highlighted in .

- Data Limitations : The absence of explicit data for "Buttpark 64\41-59" underscores challenges in cross-referencing proprietary compounds with academic literature .

Q & A

Q. How to handle negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.